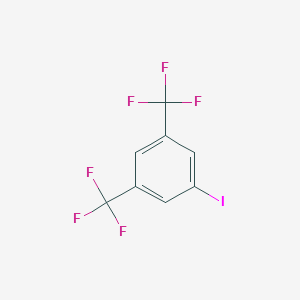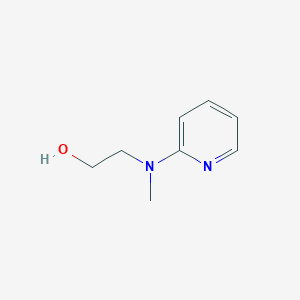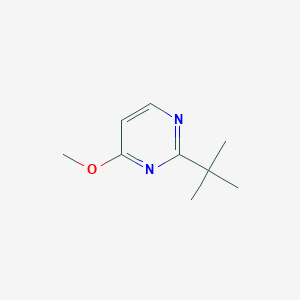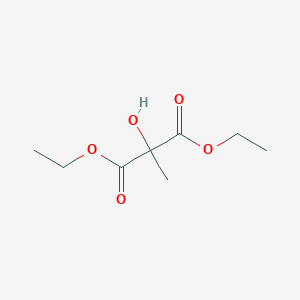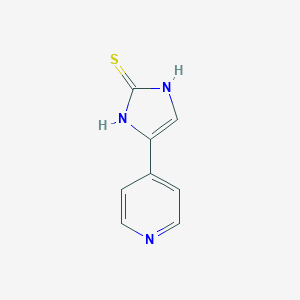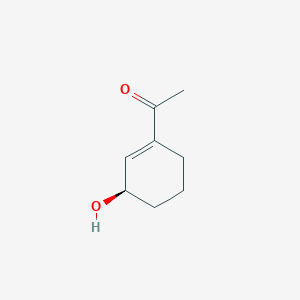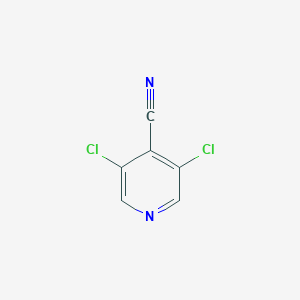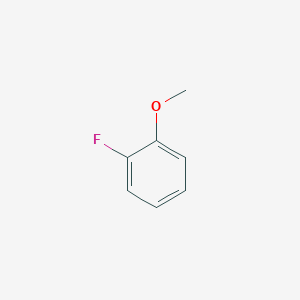![molecular formula C10H14O2 B128929 (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 147729-86-0](/img/structure/B128929.png)
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with the molecular formula C10H14O2. It is commonly known as the "Ketene Acetal" and is widely used in scientific research. 2.1]oct-6-en-3-one.
Mécanisme D'action
The mechanism of action of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is complex and varies depending on the application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in the reaction substrate. In the development of new pharmaceuticals, it can act as a precursor to biologically active compounds or as a pharmacophore itself. In materials science, it can be used as a building block in the synthesis of polymers and other materials.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one are largely dependent on the specific application. In organic synthesis, it is generally considered to be non-toxic and non-hazardous. However, in the development of new pharmaceuticals, the compound may exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. In materials science, the compound may exhibit unique physical and chemical properties, such as high thermal stability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one in lab experiments include its high yield and purity, its versatility as a reagent and building block, and its relatively low toxicity. However, the limitations of using the compound include its high cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Orientations Futures
There are many future directions for the research and development of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Some potential areas of research include the development of new pharmaceuticals and materials, the optimization of the synthesis method for higher yield and purity, and the exploration of the compound's unique physical and chemical properties. In addition, the compound may have applications in the field of green chemistry, as it can be synthesized from renewable resources and is relatively non-toxic.
Méthodes De Synthèse
The synthesis of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of a ketene with an aldehyde or ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds via a cyclic intermediate and results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques, such as NMR spectroscopy.
Applications De Recherche Scientifique
((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block in the synthesis of natural products, such as terpenes and steroids. In addition, ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is used in the development of new pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
147729-86-0 |
|---|---|
Nom du produit |
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1 |
Clé InChI |
JDRWTSJKFNIUKF-FXBDTBDDSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O |
SMILES |
CC(C)C1C2C=CC(O2)CC1=O |
SMILES canonique |
CC(C)C1C2C=CC(O2)CC1=O |
Synonymes |
8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



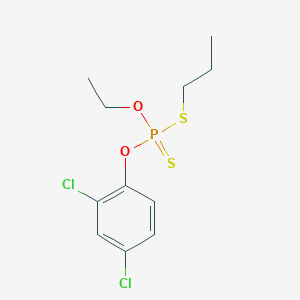
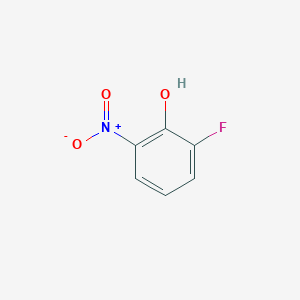
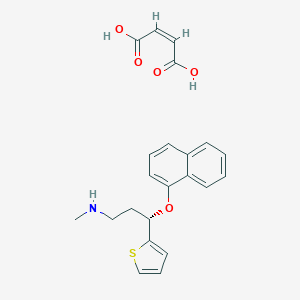
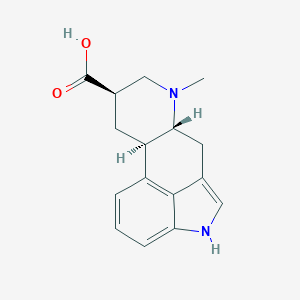
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
